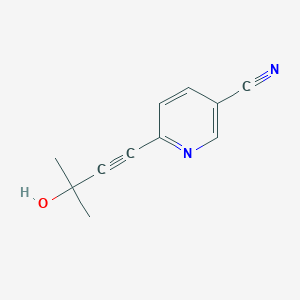![molecular formula C20H16FN3O4 B2885767 5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034507-90-7](/img/structure/B2885767.png)
5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound featuring a unique structure that combines several heterocyclic rings
作用机制
Target of Action
The primary targets of this compound are the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
The compound interacts with its targets (CB1 and CB2 receptors) by acting as a ligand . Ligands are molecules that bind to other molecules, in this case, the CB1 and CB2 receptors. The binding of the compound to these receptors triggers a series of biochemical reactions within the cell.
Result of Action
The binding of the compound to the CB1 and CB2 receptors can result in a variety of molecular and cellular effects, depending on the specific physiological context. For instance, it can modulate pain sensation, mood, and memory . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often require careful control of temperature and solvent choice to minimize side reactions and maximize yield.
Industrial Production Methods
For large-scale production, the synthetic route is optimized to ensure high purity and yield. This involves the use of industrial-grade solvents and reagents, as well as advanced purification techniques such as recrystallization and chromatography. The overall yield of the synthesis can be improved by optimizing reaction conditions and using catalysts to accelerate specific steps .
化学反应分析
Types of Reactions
2-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out in anhydrous solvents to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
2-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for specific biological receptors.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Naphthalene derivatives: Share structural similarities and are also investigated for their biological activity.
Fluorene derivatives: Known for their applications in medicinal chemistry.
Dihydrobenzodioxine derivatives: Studied for their potential as ligands for specific receptors.
Uniqueness
What sets 2-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one apart is its unique combination of heterocyclic rings and functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c21-12-4-5-17-22-15-6-7-23(11-14(15)20(26)24(17)10-12)19(25)13-2-1-3-16-18(13)28-9-8-27-16/h1-5,10H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPHEUWCFDEAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=C5C(=CC=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde](/img/structure/B2885685.png)
![(4R,6S)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2885688.png)

![1-(4-(4-chlorophenyl)-3'-(4-methoxyphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone](/img/structure/B2885691.png)
![(E)-5-methyl-2-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2885692.png)
![5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2885694.png)
![N-[(2-chlorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2885696.png)




![1-([1,1'-biphenyl]-4-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethanone hydrobromide](/img/structure/B2885705.png)
![5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B2885706.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(methylsulfonamido)phenyl)piperidine-4-carboxamide](/img/structure/B2885707.png)
